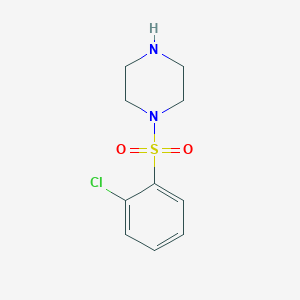

1-((2-Chlorophenyl)sulfonyl)piperazine

描述

Contextualization of Piperazine (B1678402) and Sulfonamide Scaffolds in Organic Chemistry and Chemical Biology

To appreciate the significance of the sulfonylpiperazine structure, one must first understand its constituent parts: the piperazine ring and the sulfonamide group.

The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions. This simple heterocycle is considered a "privileged scaffold" in drug design, appearing in a multitude of approved drugs across various therapeutic areas. chemsrc.com Its prevalence is due to a combination of favorable characteristics:

Physicochemical Properties : The piperazine ring is typically basic and hydrophilic, which can improve the solubility and pharmacokinetic profile of a drug candidate.

Synthetic Versatility : The two nitrogen atoms provide reactive handles for introducing a wide array of substituents, allowing chemists to fine-tune the molecule's properties and explore structure-activity relationships (SAR). asianpubs.org

Structural Role : It can act as a flexible linker between different pharmacophores or as a central scaffold to orient functional groups for optimal interaction with a biological target.

The sulfonamide scaffold (-SO₂NR₂-) is another cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfa antibacterial drugs. scbt.com Its utility has since expanded dramatically, and it is now a key component in drugs developed for a wide range of conditions, including viral infections, cancer, and inflammatory diseases. tcichemicals.com The sulfonamide group is valued for its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to mimic other functional groups, enabling it to interact with a diverse set of biological targets, such as enzymes and receptors. nih.gov

The combination of these two powerful scaffolds into a single sulfonylpiperazine moiety creates a versatile building block that leverages the advantages of both components.

Overview of the Academic Research Landscape for Sulfonylpiperazine Derivatives

The academic and industrial research landscape for sulfonylpiperazine derivatives is both broad and active. Scientists have synthesized and evaluated extensive libraries of these compounds, exploring their potential against a wide range of biological targets.

Detailed research findings indicate that the specific substituents on both the sulfonyl group's aromatic ring and the second nitrogen of the piperazine ring are crucial for biological activity. For instance, studies on aryl sulfonylpiperazine derivatives have shown that halogen-substituted compounds can display high affinity and selectivity for sigma receptors, which are implicated in neurological disorders. Other research has focused on developing sulfonylpiperazine analogs as inhibitors of bacterial enzymes, such as LpxH, which is involved in lipid A biosynthesis, highlighting their potential as novel antibiotics. nih.gov Furthermore, by attaching the sulfonylpiperazine moiety to other complex molecules, such as flavones, researchers have created hybrid compounds with promising antioxidant and cytotoxic activities for cancer research. The general synthetic route to these compounds typically involves the reaction of a substituted piperazine with an appropriately substituted benzenesulfonyl chloride in the presence of a base. asianpubs.orgevitachem.com

Specific Research Importance of 1-((2-Chlorophenyl)sulfonyl)piperazine within Synthetic Chemistry and Mechanistic Biology

Within the vast sulfonylpiperazine chemical space, the specific compound This compound holds its importance primarily within the realm of synthetic chemistry. While extensive biological studies dedicated solely to this molecule are not prominent in public-domain research, its structure points to its significant role as a chemical intermediate and a building block for creating more complex and diverse molecular libraries.

Its synthetic importance stems from its precursor, 1-(2-Chlorophenyl)piperazine , which is a widely used starting material in organic synthesis. chemsrc.comprepchem.com By reacting this precursor with a sulfonylating agent, or more commonly, by reacting piperazine with 2-chlorobenzenesulfonyl chloride, this compound is formed. This reaction caps (B75204) one of the piperazine nitrogens with the 2-chlorophenylsulfonyl group, leaving the second nitrogen available for further chemical modification.

This remaining reactive site allows for the facile introduction of a diverse range of chemical moieties, enabling the rapid generation of a library of related compounds. These libraries are then used in high-throughput screening campaigns to identify molecules with potential therapeutic activity against various biological targets. Therefore, the primary research importance of this compound is as a versatile scaffold for the synthesis of novel compounds for drug discovery and mechanistic biology studies, where the goal is to probe the function of proteins and biological pathways.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClN₂O₂S |

| Molecular Weight | 260.74 g/mol |

| CAS Number | 233261-84-2 |

| Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl |

| IUPAC Name | This compound |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents like DMSO and Methanol (predicted) |

Structure

3D Structure

属性

IUPAC Name |

1-(2-chlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKKRWPRNWNKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366505 | |

| Record name | 1-[(2-chlorophenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233261-84-2 | |

| Record name | 1-[(2-chlorophenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 2 Chlorophenyl Sulfonyl Piperazine and Its Analogues

Established Synthetic Pathways for the 1-((2-Chlorophenyl)sulfonyl)piperazine Core Structure

The formation of the this compound scaffold is primarily achieved through well-established reactions in organic chemistry, with nucleophilic substitution being the most direct and widely employed method.

The principal route for synthesizing this compound and its analogues is the nucleophilic substitution reaction between a piperazine (B1678402) derivative and an appropriately substituted arylsulfonyl chloride. organic-chemistry.org In this reaction, the secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride, which is typically neutralized by a base. nih.govasianpubs.org

The general scheme involves reacting piperazine (or a pre-substituted piperazine) with 2-chlorobenzenesulfonyl chloride. evitachem.com The reaction is commonly carried out in an inert solvent, such as dichloromethane (B109758) or dioxane, in the presence of a tertiary amine base like triethylamine (B128534) to scavenge the HCl byproduct. nih.govasianpubs.org This method is robust and allows for the synthesis of a wide array of derivatives by varying either the piperazine or the sulfonyl chloride starting material. nih.gov For instance, the synthesis of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine (B94841) analogs begins with the treatment of a piperazine structure with (4-substituted phenyl)sulfonyl chlorides in dichloromethane to yield the corresponding sulfonylated piperazine derivatives. nih.gov

Table 1: Reagents in Nucleophilic Substitution for Sulfonylpiperazine Synthesis

| Nucleophile | Electrophile | Base | Solvent | Product Type |

|---|---|---|---|---|

| Piperazine | 2-Chlorobenzenesulfonyl chloride | Triethylamine | Dichloromethane | Arylsulfonylpiperazine |

| 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine | 1H-indole-5-sulfonyl chloride | Triethylamine | 1,4-Dioxane | Indole-sulfonylpiperazine |

| 1-[(4-chlorophenyl)phenylmethyl]piperazine | Naphthalene sulfonyl chloride | Triethylamine | Methylene dichloride | Naphthalene-sulfonylpiperazine |

While nucleophilic substitution is the most direct method, alternative strategies like the Suzuki-Miyaura cross-coupling reaction offer powerful tools for building complex analogues that may not be accessible through traditional routes. mdpi.com The Suzuki reaction is a palladium-catalyzed C-C bond formation between an organoboron compound (like a boronic acid) and an organic halide or triflate. nih.gov

This reaction is not typically used to form the S-N bond of the sulfonamide directly but is invaluable for synthesizing complex precursors. For example, a substituted arylboronic acid could be coupled with a dihalogenated aromatic ring which is later converted to a sulfonyl chloride. This allows for the construction of intricate biaryl or heteroaryl sulfonyl scaffolds before the final coupling with piperazine. researchgate.net The versatility of the Suzuki reaction tolerates a wide range of functional groups, enabling the synthesis of diverse libraries of compounds. nih.gov Recent advancements have even demonstrated the direct use of sulfonyl chlorides as electrophilic partners in Suzuki-Miyaura cross-couplings to form biaryl linkages. researchgate.net

Design and Synthesis of Structurally Modified this compound Derivatives

The structural modification of the parent compound is key to modulating its physicochemical properties and biological activity. Strategies target the chlorophenyl ring, the piperazine core, and the optimization of the synthetic process itself.

Varying the substituents on the chlorophenyl ring allows for fine-tuning of the molecule's electronic and steric properties. This is typically achieved by starting with a diverse range of commercially available or synthetically prepared benzenesulfonyl chlorides. For example, analogues have been synthesized using starting materials with different halogen substitutions (e.g., 3,5-difluorophenyl or 3,5-dichlorophenyl) or electron-withdrawing groups like trifluoromethyl (CF3). nih.gov These modifications can significantly influence how the molecule interacts with biological targets. nih.gov The synthesis of a meta-dichloro analog, for instance, was accomplished by coupling commercially available 1-(3,5-dichlorophenyl)piperazine (B1586709) with 1-acetyl-5-indolinesulfonyl chloride. nih.gov

The piperazine ring is a versatile scaffold for chemical modification, primarily at the second nitrogen atom (N-4). nih.govtandfonline.com This position can be easily functionalized to introduce a wide variety of chemical groups, creating hybrid molecules that combine the sulfonylpiperazine pharmacophore with other structural motifs. nih.gov Common modifications include alkylation or arylation to introduce new hydrophobic or aromatic interaction sites.

The piperazine moiety is recognized as a privileged structure in drug discovery because its two nitrogen atoms can improve pharmacokinetic profiles, such as water solubility and bioavailability. tandfonline.com For example, piperazine-linked heterocyclic hybrids bearing arylthiazolyl, benzothiazolyl, and arylsulfonyl moieties have been synthesized to enhance the properties of natural products. nih.gov Recent advances have also focused on the C-H functionalization of the carbon atoms of the piperazine ring, opening new avenues for creating structural diversity beyond simple N-substitution. researchgate.netmdpi.com

Achieving high yields and selectivity is critical for efficient chemical synthesis. The optimization of reaction conditions for the synthesis of sulfonylpiperazines involves a systematic study of several parameters. researchgate.net

Base: The choice and stoichiometry of the base are crucial. While tertiary amines like triethylamine are common, inorganic bases such as potassium carbonate or cesium carbonate can also be used, particularly in Suzuki coupling reactions. mdpi.com

Solvent: The solvent can influence reaction rates and solubility of reagents. Aprotic solvents like dichloromethane, dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed. nih.govresearchgate.net

Temperature: Reactions may be run at room temperature, heated to reflux, or cooled depending on the reactivity of the substrates and the desired outcome. nih.govnih.gov For instance, the coupling of sulfonyl chlorides with piperazine derivatives is often performed at elevated temperatures (e.g., 60 °C) to ensure completion. nih.gov

Catalyst: For cross-coupling reactions like Suzuki, the choice of palladium catalyst and ligand is paramount. Catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are often used to achieve efficient coupling. mdpi.comnih.gov

By carefully controlling these conditions, chemists can maximize the yield of the desired product while minimizing the formation of byproducts, such as the double-sulfonylation of piperazine. mdpi.com

Table 2: Example of Optimized Reaction Conditions

| Reaction Type | Catalyst/Promoter | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Sulfonamide Formation | N/A | Triethylamine | 1,4-Dioxane | 60 °C | Good |

| Suzuki Coupling | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 °C | Good |

| Sulfonamide Formation | N/A | Pyridine | Pyridine | 25 °C | Not Specified |

Advanced Spectroscopic and Structural Elucidation of 1 2 Chlorophenyl Sulfonyl Piperazine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 1-((2-Chlorophenyl)sulfonyl)piperazine is expected to show distinct signals corresponding to the protons on the piperazine (B1678402) ring and the 2-chlorophenyl group. The four protons of the piperazine ring attached to the sulfonyl group would likely appear as a multiplet, as would the four protons on the other side of the ring. The aromatic protons of the 2-chlorophenyl group would typically appear further downfield (higher ppm) and exhibit a complex splitting pattern due to their coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbons of the piperazine ring and the six carbons of the 2-chlorophenyl ring. The carbon atom attached to the chlorine would have a characteristic chemical shift, as would the carbons adjacent to the sulfonyl group.

For analogous, more complex structures, specific assignments have been determined. For example, in the ¹H NMR spectrum of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons appear as multiplets in the 2.95-3.17 ppm range. mdpi.com Similarly, its ¹³C NMR spectrum shows the aliphatic carbons of the piperazine ring at 48.46 and 50.14 ppm. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperazine CH₂ (adjacent to NH) | ~ 2.8 - 3.2 | Multiplet |

| Piperazine CH₂ (adjacent to SO₂) | ~ 3.2 - 3.6 | Multiplet |

| Aromatic CH | ~ 7.4 - 8.0 | Multiplet |

| Piperazine NH | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Piperazine C (adjacent to NH) | ~ 45 - 50 |

| Piperazine C (adjacent to SO₂) | ~ 50 - 55 |

| Aromatic C | ~ 125 - 135 |

| Aromatic C-Cl | ~ 130 - 135 |

| Aromatic C-S | ~ 135 - 140 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by strong absorption bands indicative of the sulfonyl group (SO₂). Typically, strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are observed between 1350 and 1160 cm⁻¹. Other key absorbances would include C-N stretching from the piperazine ring, C-S stretching, aromatic C=C stretching, and a C-Cl stretching vibration.

For a related piperazine derivative, characteristic bands for aliphatic C-H stretching were observed at 2831 and 2883 cm⁻¹, while aromatic C-H stretching appeared at 3040 cm⁻¹. mdpi.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| S=O Asymmetric Stretch | 1325 - 1375 | Strong |

| S=O Symmetric Stretch | 1140 - 1175 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-S Stretch | 600 - 800 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (LC-MS, HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₃ClN₂O₂S, which corresponds to a monoisotopic mass of approximately 260.0413 Da. HRMS analysis would confirm this exact mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) would reveal the protonated molecule [M+H]⁺ at an m/z of approximately 261.0491. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of this parent ion. Plausible fragmentation pathways for this compound would involve the cleavage of the sulfonyl-piperazine bond, potentially yielding fragments corresponding to the 2-chlorophenylsulfonyl group and the piperazine ring. Analysis of fragmentation patterns in related psychoactive phenylpiperazines has shown characteristic cleavages within the piperazine ring, such as the loss of an ammonia (B1221849) group. nih.gov

Table 4: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₀H₁₃ClN₂O₂S | 260.0413 |

| [M+H]⁺ | C₁₀H₁₄ClN₂O₂S | 261.0491 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is used to confirm the empirical formula of a newly synthesized molecule. For this compound (C₁₀H₁₃ClN₂O₂S), the theoretical elemental composition can be calculated based on its molecular weight of 260.74 g/mol . Experimental values obtained from analysis should closely match these theoretical percentages to verify the compound's purity and elemental makeup.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 46.06% |

| Hydrogen | H | 1.008 | 5.02% |

| Chlorine | Cl | 35.45 | 13.60% |

| Nitrogen | N | 14.01 | 10.74% |

| Oxygen | O | 16.00 | 12.27% |

| Sulfur | S | 32.07 | 12.31% |

X-ray Crystallography for Absolute Stereochemistry and Conformation (If Applicable to Derivatives)

For derivatives that are chiral or exist as specific stereoisomers, X-ray crystallography is the definitive method for determining the absolute configuration. nih.gov In the case of this compound, a key conformational feature would be the geometry of the six-membered piperazine ring, which is expected to adopt a stable chair conformation. Crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the spatial relationship between the 2-chlorophenylsulfonyl group and the piperazine ring.

Computational Chemistry and Molecular Modeling Investigations of 1 2 Chlorophenyl Sulfonyl Piperazine

Conformational Analysis and Geometrical Optimization of the 1-((2-Chlorophenyl)sulfonyl)piperazine Scaffold

The three-dimensional arrangement of a molecule, or its conformation, is crucial for its biological activity. Conformational analysis of the this compound scaffold reveals the preferred spatial arrangements of its constituent rings and substituents. The piperazine (B1678402) ring typically adopts a chair conformation, which is its most stable form. researchgate.netrsc.org The orientation of the N-H group in a piperazine ring generally favors the equatorial position. rsc.org

Geometrical optimization, often performed using methods like Density Functional Theory (DFT), calculates the most stable conformation of the molecule by minimizing its energy. For similar phenylpiperazine structures, DFT calculations have been used to determine optimized molecular structures. dergipark.org.tr These studies show that the geometry around the sulfur atom in the sulfonyl group is typically a distorted tetrahedron. researchgate.net The precise bond lengths and angles determined through these computational methods are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netdoi.org

Table 1: Selected Optimized Geometrical Parameters of a Substituted Piperazine Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S–N Bond Length | 1.635(2) |

| S=O Bond Length | 1.428(2) |

| O–S–O Bond Angle | 119.1(2) |

| O–S–N Bond Angle | 107.12(9) |

Data adapted from a study on a similar methanesulfonyl piperazine derivative. researchgate.net

Molecular Docking Simulations for Predictive Ligand-Target Binding Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. indexcopernicus.com This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with the active site of a biological target like an enzyme or receptor. indexcopernicus.com

For various piperazine derivatives, docking studies have been instrumental in elucidating their mechanism of action. For instance, simulations have shown that piperazine-containing compounds can bind effectively to the active sites of enzymes like deoxycytidine triphosphate pyrophosphatase (dCTPase) and monoamine oxidases (MAOs). indexcopernicus.comnih.govmdpi.com These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's binding affinity and subsequent biological activity. indexcopernicus.compharmaceuticaljournal.net The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction. nih.gov

Table 2: Example Docking Results for Piperazine Derivatives against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -7.41 | TYR65, SER90, GLY91 |

| Derivative B | -7.37 | LYS98, HIS125, ASP126 |

| Derivative C | -7.17 | PHE78, ILE88, ASN100 |

Illustrative data based on typical findings in molecular docking studies of piperazine analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogous Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For series of compounds analogous to this compound, QSAR studies help to identify the key molecular descriptors that influence their therapeutic effects. nih.govnih.gov

These descriptors can include physicochemical properties such as hydrophobicity, electronic properties, and steric parameters. By developing statistically significant QSAR models, researchers can predict the activity of newly designed compounds before they are synthesized, thus streamlining the drug discovery process. nih.govmdpi.com For example, 2D and 3D-QSAR models have been successfully applied to aryl alkanol piperazine derivatives to understand their antidepressant activities by identifying descriptors that influence their reuptake inhibition of serotonin (B10506) and noradrenaline. nih.gov

Theoretical Predictions of Electronic Properties and Chemical Reactivity

Theoretical calculations can predict a molecule's electronic properties, which are fundamental to its reactivity and interactions. Properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. doi.org

For related chlorophenylpiperazine (B10847632) compounds, DFT calculations have been used to determine these electronic properties. doi.org These studies allow for the calculation of various chemical reactivity descriptors, including chemical hardness, softness, electronegativity, and chemical potential, which provide insights into the molecule's behavior in chemical reactions. doi.orgresearchgate.net The molecular electrostatic potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. doi.org

Table 3: Calculated Electronic Properties of a Chlorophenylpiperazine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness | 2.65 eV |

| Electronegativity | 3.85 eV |

Representative data from theoretical studies on similar compounds. doi.org

In Silico Design Principles for Novel this compound Analogues

The insights gained from conformational analysis, molecular docking, QSAR, and electronic property predictions form the basis for the rational, in silico design of novel analogues of this compound. nih.gov By understanding the structure-activity relationships, medicinal chemists can propose modifications to the parent scaffold to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Design principles may include:

Scaffold Hopping: Replacing the piperazine core with other heterocyclic systems to explore new chemical space.

Substituent Modification: Introducing different functional groups on the phenyl ring or the piperazine nitrogen to optimize interactions with the biological target. mdpi.com

Bioisosteric Replacement: Exchanging certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

These computational approaches significantly accelerate the drug discovery and development pipeline by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1 2 Chlorophenyl Sulfonyl Piperazine

Investigation of Reaction Pathways Involving the Sulfonamide Linkage

The sulfonamide group (SO₂-N) is a robust functional group, generally stable to a variety of reaction conditions. However, under specific and often forcing conditions, the sulfur-nitrogen bond can be cleaved.

Hydrolytic Cleavage: The hydrolytic stability of aryl sulfonamides is significant. While generally resistant to hydrolysis under neutral conditions, cleavage can be induced under strong acidic or basic conditions, often requiring elevated temperatures. For analogous aryl sulfonylpiperazines, this would lead to the formation of 2-chlorobenzenesulfonic acid and piperazine (B1678402). The specific conditions required for the hydrolysis of 1-((2-Chlorophenyl)sulfonyl)piperazine are not extensively detailed in publicly available literature, but the general principles of sulfonamide hydrolysis would apply.

Reductive Cleavage: More common than hydrolysis is the reductive cleavage of the S-N bond. Various reducing agents can be employed for this transformation. For instance, reagents like sodium in liquid ammonia (B1221849), or catalytic hydrogenation under specific conditions, can cleave the sulfonamide to yield the corresponding amine (piperazine) and sulfinic acid or thiol, depending on the reagent and reaction conditions.

| Reaction Type | Reagents and Conditions | Products |

| Hydrolysis (Acidic) | Concentrated HCl, heat | 2-Chlorobenzenesulfonic acid, Piperazine hydrochloride |

| Hydrolysis (Basic) | Concentrated NaOH, heat | Sodium 2-chlorobenzenesulfonate, Piperazine |

| Reductive Cleavage | Na/NH₃ | Piperazine, 2-Chlorobenzenethiol |

| Reductive Cleavage | LiAlH₄ | Limited reactivity, may reduce other functional groups first |

This table represents plausible reaction pathways based on the general reactivity of sulfonamides; specific experimental data for this compound may vary.

Reactivity of the Piperazine Nitrogen Atoms in Specific Chemical Environments

The piperazine ring in this compound possesses two nitrogen atoms with distinct electronic environments. The nitrogen atom directly attached to the sulfonyl group (N-1) is significantly less nucleophilic and basic due to the strong electron-withdrawing effect of the 2-chlorophenylsulfonyl group. In contrast, the secondary amine nitrogen (N-4) retains its basicity and nucleophilicity, making it the primary site for further functionalization.

N-Alkylation and N-Arylation: The secondary amine is readily alkylated using various alkyl halides, tosylates, or mesylates in the presence of a base to neutralize the acid formed during the reaction. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation. N-arylation can be achieved through reactions such as the Buchwald-Hartwig amination with aryl halides, which involves a palladium catalyst.

N-Acylation: The N-4 nitrogen can be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC). This leads to the formation of the corresponding amides.

N-Sulfonylation: Further sulfonylation at the N-4 position can occur by reacting the molecule with a different sulfonyl chloride in the presence of a base, yielding a bis-sulfonylated piperazine derivative.

Role of the Chlorophenyl Moiety in Directing Chemical Transformations

The 2-chlorophenyl group influences the reactivity of the molecule in several ways. The chlorine atom and the sulfonyl group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Due to the deactivating nature of the chloro and sulfonyl substituents, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the chlorophenyl ring are generally disfavored and would require harsh reaction conditions. libretexts.org If such a reaction were to occur, the directing effects of the existing substituents would need to be considered. The sulfonyl group is a meta-director, while the chlorine atom is an ortho-, para-director. The outcome of a substitution would depend on the interplay of these directing effects and the specific reaction conditions.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing sulfonyl group and the chlorine atom can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to the sulfonyl group. masterorganicchemistry.com A strong nucleophile could potentially displace the chlorine atom, although this typically requires forcing conditions or further activation of the aromatic ring. nih.gov

Functional Group Interconversions and Derivatization Reactions of the Core Structure

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. The primary site for derivatization is the secondary amine of the piperazine ring.

Synthesis of Analogs: A common synthetic strategy involves reacting 2-chlorobenzenesulfonyl chloride with an excess of piperazine to favor the mono-substituted product. The resulting this compound can then be used as a key intermediate. For instance, it can be reacted with various electrophiles at the N-4 position to generate a library of compounds with diverse functionalities. This approach has been utilized in the synthesis of various biologically active molecules. nih.govnih.govasianpubs.org

The following table summarizes some common derivatization reactions at the N-4 position of the piperazine ring:

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Benzyl bromide | N-Benzyl derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl derivative |

| N-Acylation | Acetyl chloride | N-Acetyl derivative |

| N-Arylation | 4-Fluorobromobenzene, Pd catalyst | N-(4-Fluorophenyl) derivative |

| Michael Addition | Acrylonitrile | N-(2-Cyanoethyl) derivative |

This table provides examples of derivatization reactions based on the known reactivity of N-monosubstituted piperazines.

These functional group interconversions and derivatization reactions highlight the utility of this compound as a building block in medicinal and materials chemistry, allowing for the systematic modification of its structure to achieve desired chemical and biological properties.

Structure Activity Relationship Sar Elucidation for 1 2 Chlorophenyl Sulfonyl Piperazine Derivatives in in Vitro Biological Contexts

Correlating Structural Modulations with In Vitro Enzyme Inhibition Potency (e.g., α-glucosidase, α-amylase)

Derivatives of the piperazine (B1678402) sulfonamide scaffold have been evaluated for their potential to inhibit key enzymes in carbohydrate metabolism, such as α-glucosidase and α-amylase, which are important targets in the management of type 2 diabetes. researchgate.netacs.org The SAR studies reveal that the nature and position of substituents on the phenylsulfonyl ring significantly impact the inhibitory activity.

A study on piperazine sulfonamide analogs demonstrated varying degrees of α-amylase inhibitory activity, with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM, compared to the standard acarbose (B1664774) (IC50 = 1.353 ± 0.232 μM). nih.gov The research highlighted that substitutions on the phenyl ring attached to the sulfonyl group are critical for potency. For instance, electron-withdrawing groups (EWGs) such as chloro (-Cl), fluoro (-F), and bromo (-Br) were found to enhance α-amylase inhibition. researchgate.net Conversely, the presence of electron-donating groups (EDGs) tended to decrease this inhibitory activity. researchgate.net

Notably, a derivative with a 4-fluoro substitution on the phenylsulfonyl moiety, combined with a 4-methylbenzyl group on the other piperazine nitrogen, exhibited an α-amylase inhibitory IC50 value of 1.571 ± 0.05 μM, which is very close to that of the standard, acarbose. researchgate.net This suggests that a combination of a strong EWG on the sulfonyl-bound phenyl ring and a specific substitution on the second nitrogen of the piperazine core is beneficial for potent enzyme inhibition.

Table 1: In Vitro α-Amylase Inhibition by Piperazine Sulfonamide Derivatives Data synthesized from multiple sources for illustrative purposes.

| Compound | Substitution on Phenylsulfonyl Ring | Substitution on Piperazine N4 | α-Amylase IC50 (µM) |

|---|---|---|---|

| 1 | 4-Fluoro | 4-Methylbenzyl | 1.571 ± 0.05 |

| 2 | 4-Chloro | Benzyl | 2.064 ± 0.04 |

| 3 | 2,4-Dichloro | Unsubstituted | 2.118 ± 0.204 |

| 4 | 4-Bromo | Benzyl | 2.348 ± 0.444 |

| Standard | - | - | 1.353 ± 0.232 (Acarbose) |

SAR Analysis for In Vitro Antimicrobial Efficacy (Antibacterial, Antifungal)

Piperazine derivatives, including those with a sulfonyl linkage, are a significant class of compounds investigated for their antimicrobial properties. ontosight.aiontosight.aiacgpubs.orgresearchgate.net SAR studies have established that modifications to both the phenylsulfonyl and the N-arylpiperazine moieties can profoundly influence antibacterial and antifungal efficacy.

For antibacterial activity, the presence and position of halogen atoms on the phenyl rings are crucial. Research on sulfonyl-containing heterocyclic derivatives revealed that a chloro group at the C-4 position of a phenyl ring could enhance activity against Bacillus subtilis. acu.edu.in Similarly, in another series of N-arylpiperazine derivatives, the introduction of lipophilic substituents like 3'-CF3 or 4'-F at the 4-(substituted)phenylpiperazin-1-ium-1-yl moiety improved in vitro activity against various mycobacterial strains, including Mycobacterium tuberculosis. mdpi.com The UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH, an essential enzyme in lipid A biosynthesis in Gram-negative bacteria, has been identified as a target for sulfonyl piperazine inhibitors. nih.gov Modifications to the N-acyl chain of these inhibitors showed that longer chains could lead to stronger inhibition of LpxH activity. nih.gov For instance, pyridinyl sulfonyl piperazine LpxH inhibitors have demonstrated potent antibiotic activity against Enterobacterales. nih.gov

In the context of antifungal activity, halogen and methoxy (B1213986) groups have been identified as beneficial. Higher potency was observed in scaffolds where the piperazine ring, attached to a core structure, contained halogen atoms or methoxy functional groups. researchgate.net Some azole-containing piperazine derivatives have also shown moderate to significant antifungal activities in vitro. researchgate.net

Table 2: SAR Insights for Antimicrobial Activity of Piperazine Derivatives

| Activity | Structural Feature | Effect on Potency | Target Organism/Enzyme |

|---|---|---|---|

| Antibacterial | 4-Chloro substitution on phenyl ring | Increased | B. subtilis |

| Antibacterial | 3-CF3 or 4-F on N-phenylpiperazine ring | Increased | Mycobacterium spp. |

| Antibacterial | Extended N-acyl chain | Increased | LpxH enzyme (Gram-negative) |

| Antibacterial | Pyridinyl group instead of phenyl on sulfonyl moiety | Increased | Enterobacterales |

| Antifungal | Halogen atom(s) on piperazine-attached scaffold | Increased | A. fumigatus, A. clavatus |

| Antifungal | Methoxy group(s) on piperazine-attached scaffold | Increased | A. fumigatus, A. clavatus |

SAR in Other Preclinical In Vitro Pharmacological Activities (e.g., Anthelmintic, Anti-inflammatory)

The structural versatility of the piperazine scaffold has led to its exploration in a wide array of other pharmacological contexts, including anthelmintic and anti-inflammatory applications. researchgate.netresearchgate.net

While specific SAR data for 1-((2-Chlorophenyl)sulfonyl)piperazine in anthelmintic assays is limited, piperazine itself and its derivatives have a long history as anthelmintic agents. researchgate.net Studies on other heterocyclic scaffolds have shown that the presence of chlorophenyl groups can confer excellent anthelmintic activity. For example, an isoxazole (B147169) derivative bearing both a 3-chlorophenyl and a 5-(4-chlorophenyl) group showed potent activity. researchgate.net This suggests that the chlorophenyl moiety present in the title compound is a favorable feature for this biological action.

In the realm of anti-inflammatory and anti-nociceptive activity, piperazine derivatives have shown significant potential. One study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated both anti-inflammatory and anti-nociceptive effects. nih.gov The study indicated that these effects were mediated, at least in part, through the serotonergic pathway. The core piperazine structure is essential for these activities, acting as a central scaffold to position the active pharmacophoric groups correctly. nih.gov Some piperazine derivatives have also been investigated for anti-inflammatory activity, suggesting the scaffold's utility in developing treatments for inflammatory diseases. ontosight.ai

Identification of Key Pharmacophoric Features and Structural Motifs within the this compound Scaffold

Analysis of the various biological activities of this compound derivatives allows for the identification of key pharmacophoric features and essential structural motifs. ontosight.ai The piperazine ring itself is a cornerstone, often considered a "privileged scaffold" in drug design. nih.gov Its chair conformation and the presence of two nitrogen atoms allow it to act as a versatile linker or scaffold, orienting substituents in specific spatial arrangements for optimal target interaction, while also modulating physicochemical properties like solubility and basicity. nih.gov

The key pharmacophoric elements can be broken down as follows:

The Arylsulfonyl Moiety: The (2-Chlorophenyl)sulfonyl group is critical. The sulfonyl group acts as a rigid linker and a potent hydrogen bond acceptor. researchgate.net The attached phenyl ring provides a platform for substitution, where the nature and position of substituents (e.g., the 2-chloro group) drastically modulate electronic properties and, consequently, biological activity. As seen in enzyme inhibition and antimicrobial studies, electron-withdrawing groups like halogens on this ring are often crucial for high potency. researchgate.netacu.edu.in

The Piperazine Core: This central six-membered ring is more than a simple linker. Its two nitrogen atoms (N1 and N4) offer points for substitution. The N1 nitrogen is acylated by the sulfonyl group, while the N4 nitrogen is available for the introduction of diverse substituents that can interact with specific pockets in biological targets and fine-tune the molecule's pharmacokinetic profile. researchgate.net

The N4-Substituent: The group attached to the second nitrogen of the piperazine ring is a major determinant of target specificity and potency. For instance, in LpxH inhibitors, an N-acyl chain at this position was found to be a key part of the pharmacophore. nih.gov In α-amylase inhibitors, a 4-methylbenzyl group at this position contributed to high potency. researchgate.net This position allows for the exploration of various chemical spaces to optimize interactions with the target protein.

Together, these components form a pharmacophoric model where the arylsulfonyl group and the N4-substituent are positioned at a specific distance and orientation by the central piperazine scaffold, enabling interactions with complementary residues in the active sites of enzymes or receptors.

Mechanistic Investigations and Biological Target Identification of 1 2 Chlorophenyl Sulfonyl Piperazine at the Molecular Level in Vitro/non Clinical

Elucidation of Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Competitive Inhibition)

Detailed studies specifically elucidating the enzyme inhibition kinetics and the precise mechanism of action for 1-((2-Chlorophenyl)sulfonyl)piperazine are not extensively available in the public domain. However, the broader class of sulfonylpiperazine compounds has been investigated as inhibitors of various enzymes. For instance, derivatives of sulfonyl piperazine (B1678402) have been identified as inhibitors of the bacterial enzyme LpxH, which is involved in lipid A biosynthesis. In such cases, researchers would typically perform kinetic assays to determine key parameters.

In a hypothetical study on this compound, researchers would assess its inhibitory effects on a target enzyme by measuring the reaction rates at different substrate and inhibitor concentrations. The resulting data would be plotted, for example, using a Lineweaver-Burk plot, to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Inhibitor (µM/min) |

| 10 | 0.15 | 0.08 |

| 20 | 0.25 | 0.14 |

| 40 | 0.38 | 0.22 |

| 80 | 0.50 | 0.33 |

| 160 | 0.62 | 0.45 |

This table is illustrative and does not represent actual experimental data for the compound.

From such data, key inhibitory constants like the Michaelis constant (Km) and the inhibitor constant (Ki) would be calculated to quantify the inhibitor's potency and binding affinity. The mechanism would be inferred from the changes observed in Vmax and Km in the presence of the inhibitor.

Molecular Interactions with Putative Biological Targets through Computational and In Vitro Experimental Approaches

While specific molecular docking and in vitro binding studies for this compound are limited, research on analogous structures provides insights into its potential interactions. The core structure, featuring a piperazine ring linked to a chlorophenyl group via a sulfonyl bridge, suggests the capacity for various non-covalent interactions.

Computational docking simulations for structurally related sulfonyl piperazine derivatives have been used to predict their binding modes within the active sites of target proteins. These models often show that the sulfonyl group's oxygen atoms can act as hydrogen bond acceptors, interacting with amino acid residues like serine or backbone amides. The aromatic chlorophenyl ring can engage in hydrophobic or π-stacking interactions, while the piperazine core provides a flexible linker that can adopt conformations to fit within a binding pocket.

In vitro techniques such as X-ray crystallography of a target protein in complex with the inhibitor would provide definitive evidence of these interactions. For example, a study on a sulfonyl piperazine LpxH inhibitor revealed specific contacts within the enzyme's active site, guiding the design of more potent analogs.

Cellular and Subcellular Localization Studies in In Vitro Systems

Specific studies detailing the cellular and subcellular localization of this compound are not readily found in the scientific literature. To determine where the compound accumulates within a cell, researchers would typically employ techniques such as fluorescence microscopy. This would involve either synthesizing a fluorescently labeled version of the compound or using specific antibodies if available.

After treating cultured cells with the compound, imaging techniques would reveal its distribution. For example, co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) would indicate its primary subcellular targets. Such information is crucial for understanding its mechanism of action, as the compound's effects are likely to be mediated by targets within the organelles where it concentrates.

Pathway Analysis for Observed Biological Activities at a Molecular Level

While a dedicated pathway analysis for this compound is not available, studies on other piperazine derivatives have shown their ability to modulate various signaling pathways. For example, some novel piperazine compounds have been found to induce cancer cell apoptosis by inhibiting multiple signaling pathways, including the PI3K/AKT pathway.

Should this compound exhibit biological activity, such as cytotoxicity in cancer cells, a typical pathway analysis would involve:

High-throughput screening: Assessing the compound's effect on a panel of kinases or other enzymes.

Western blotting: Measuring changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3) after treating cells with the compound.

Gene expression analysis: Using techniques like RNA sequencing to identify genes whose expression is altered by the compound, providing clues about the affected pathways.

These analyses would help to construct a molecular pathway map illustrating how the compound exerts its biological effects.

Investigation of Receptor Binding and Modulatory Effects in Isolated Systems

Specific data on the receptor binding profile and modulatory effects of this compound is not well-documented. However, the arylpiperazine moiety is a well-known pharmacophore that interacts with a variety of receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors.

To investigate this, researchers would use in vitro radioligand binding assays. In these experiments, isolated membranes from cells expressing a specific receptor (e.g., 5-HT1A serotonin receptor) would be incubated with a radiolabeled ligand and varying concentrations of this compound. The ability of the compound to displace the radioligand would indicate its binding affinity (Ki).

Table 2: Illustrative Receptor Binding Affinity Profile

| Receptor Target | Binding Affinity (Ki, nM) |

| Serotonin 5-HT1A | > 1000 |

| Serotonin 5-HT2A | > 1000 |

| Dopamine D2 | > 1000 |

| Sigma-1 | > 1000 |

This table is for illustrative purposes only and does not reflect experimentally determined values for this compound.

Following binding assays, functional assays would be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors. This would involve measuring the receptor-mediated downstream signaling (e.g., cAMP production, calcium mobilization) in the presence of the compound.

Future Research Trajectories and Unaddressed Questions in the Academic Study of 1 2 Chlorophenyl Sulfonyl Piperazine

Advancements in Asymmetric Synthesis and Stereochemical Control for Optically Active Analogues

A pivotal direction for future research lies in the development of asymmetric synthetic routes to produce optically active analogues of 1-((2-Chlorophenyl)sulfonyl)piperazine. The introduction of chirality can have profound effects on a molecule's pharmacological profile, often leading to enhanced potency, selectivity, and a more favorable metabolic profile.

Current synthetic methods for sulfonylpiperazines often result in racemic mixtures. Future investigations should focus on the development of stereoselective methods for the synthesis of chiral derivatives. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, the asymmetric reduction of a suitable precursor ketone could establish a stereocenter on the piperazine (B1678402) ring. An established method for the asymmetric synthesis of 2-arylpiperazines starts from phenacyl bromides, featuring a CBS reduction to create optically enriched compounds. nih.gov This approach could be adapted for the synthesis of chiral analogues of this compound.

Furthermore, the synthesis of atropisomeric analogues, where restricted rotation around a single bond leads to chirality, could be an intriguing avenue of exploration, particularly if bulky substituents are introduced on the phenylsulfonyl or piperazine moieties. The detailed stereochemical investigation of these optically active analogues will be crucial to understanding their interactions with biological targets at a molecular level.

Exploration of Novel Bioactive Targets and Signaling Pathways through High-Throughput Screening of Derivatives

While some biological activities of sulfonylpiperazine derivatives have been reported, a comprehensive understanding of their potential therapeutic applications is still lacking. High-throughput screening (HTS) of a diverse library of this compound derivatives against a wide range of biological targets is a critical next step. nuvisan.comcreative-bioarray.comnih.gov

HTS allows for the rapid and automated testing of thousands of compounds, accelerating the identification of "hits" with desired biological activity. creative-bioarray.com Future research should involve the design and synthesis of a focused library of derivatives with systematic variations of the substituents on both the 2-chlorophenyl ring and the piperazine nitrogen. This library could then be screened against various target classes, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.

For example, analogues of this compound could be screened for activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), as other sulfonylpiperazine derivatives have shown activity as negative allosteric modulators of these receptors. nih.gov Additionally, given that some piperazine-containing compounds exhibit activity against LpxH, an essential enzyme in lipid A biosynthesis in Gram-negative bacteria, screening for antibacterial activity could be a fruitful endeavor. nih.govnih.gov Phenotypic screening, which assesses the effect of compounds on cell behavior without a preconceived target, could also uncover entirely new therapeutic applications. nuvisan.com

Development of Advanced Analytical Techniques for Real-time Monitoring of Chemical Reactions

To improve the efficiency, safety, and scalability of the synthesis of this compound and its derivatives, the development and implementation of advanced analytical techniques for real-time reaction monitoring are essential. Traditional methods of reaction monitoring often rely on offline analysis of withdrawn samples, which can be time-consuming and may not provide a complete picture of the reaction dynamics.

Future research should focus on the application of Process Analytical Technology (PAT) to the synthesis of sulfonylpiperazines. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. researchgate.net This data can be used to optimize reaction conditions, identify reaction endpoints, and detect the formation of impurities.

For more complex reaction mixtures, the use of online mass spectrometry (MS) can be particularly valuable for identifying and tracking the formation of various species. rsc.org The integration of these real-time monitoring techniques into continuous flow synthesis platforms could enable the automated and highly controlled production of this compound and its analogues. rsc.org

Integration of Artificial Intelligence and Machine Learning Approaches in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. varsity.co.ukdlapiper.com For the sulfonylpiperazine chemical class, these computational tools can be leveraged to accelerate the design-synthesis-test cycle.

In the context of this compound, AI and ML algorithms can be used for:

Virtual Screening: To screen vast virtual libraries of compounds for their predicted binding affinity to specific biological targets, prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

De Novo Drug Design: To generate novel molecular structures with desired pharmacological properties from scratch. nih.gov

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process. nih.gov

Reaction Prediction and Synthesis Planning: To predict the outcome of chemical reactions and devise optimal synthetic routes, reducing the amount of trial-and-error in the laboratory. varsity.co.uk

By training ML models on existing data for sulfonylpiperazine derivatives, it will be possible to build predictive models that can guide the design of new analogues of this compound with improved activity and selectivity. nih.gov

Addressing Specific Research Gaps in the Structure-Activity Landscape of the Sulfonylpiperazine Chemical Class

A thorough understanding of the structure-activity relationship (SAR) is fundamental to the rational design of new and improved therapeutic agents. While some SAR studies on sulfonylpiperazines have been conducted, several research gaps remain to be addressed for the this compound scaffold.

Future research should systematically explore the following:

The influence of the halogen's position and nature: A key question is how moving the chloro substituent on the phenyl ring (e.g., to the meta or para position) or replacing it with other halogens (e.g., fluorine, bromine) affects biological activity. Studies on related sulfonylpiperazines suggest that the position of a substituent on the phenyl ring can significantly impact potency and selectivity. nih.gov

Substitution on the piperazine ring: The effect of introducing substituents at the C3 and C5 positions of the piperazine ring is largely unexplored. Such modifications could introduce stereocenters and influence the conformational preferences of the molecule, potentially leading to improved target engagement.

Exploration of diverse linkers: Investigating alternatives to the sulfonyl linker could lead to compounds with different physicochemical properties and biological activities.

Systematic derivatization of the second piperazine nitrogen: A wide array of substituents can be introduced at the N4 position of the piperazine ring to probe interactions with different regions of a target's binding site.

常见问题

Q. What are the optimal synthetic routes for 1-((2-chlorophenyl)sulfonyl)piperazine, and how can purity be validated?

Methodological Answer:

-

Synthesis Optimization : The compound is typically synthesized via sulfonylation of piperazine derivatives. A common approach involves reacting 2-chlorobenzenesulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–5°C) minimizes side reactions like over-sulfonylation .

-

Purity Validation : Use capillary electrophoresis (CE) with UV detection at 236 nm and cyclodextrin derivatives as chiral selectors to resolve positional isomers (e.g., ortho, meta, para-chlorophenyl derivatives). Retention times and peak symmetry validate purity .

-

Data Table :

Parameter Value/Technique Reference Optimal pH for CE 8.5–9.0 (borate buffer) Detection Wavelength 236 nm Yield 70–85% (after recrystallization)

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Spectroscopic Methods :

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) resolves impurities. CE with β-cyclodextrin enhances isomer separation .

- Computational Validation : DFT calculations (B3LYP/6-311++G**) predict vibrational frequencies and conformational stability, aligning with experimental data .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- Substituent Modification : Introduce groups (e.g., fluorophenyl, methylcyclohexene) to the piperazine core to assess steric/electronic effects. For example:

- Biological Assays : Test modified derivatives against target receptors (e.g., D3 dopamine receptors) using radioligand binding assays. Compare IC₅₀ values to correlate structural changes with activity .

- Data Contradiction Analysis : If bioactivity decreases despite improved lipophilicity, evaluate steric hindrance via molecular docking (e.g., AutoDock Vina) to identify clashes in binding pockets .

Q. How can discrepancies in spectroscopic or computational data for this compound be resolved?

Methodological Answer:

Q. What computational strategies are recommended for predicting the pharmacological potential of this compound?

Methodological Answer:

-

Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with SARS-CoV 3CL protease) using GROMACS. Analyze binding free energy (MM-PBSA) to prioritize derivatives .

-

ADMET Prediction : Use SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions. Focus on derivatives with LogP < 3.5 and TPSA < 90 Ų .

-

Data Table :

Parameter Tool/Software Outcome Example Reference LogP SwissADME 2.8 (optimal for CNS penetration) Binding Affinity AutoDock Vina ΔG = -9.2 kcal/mol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。